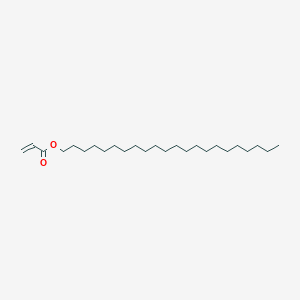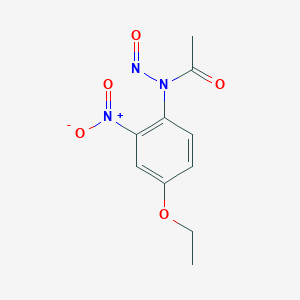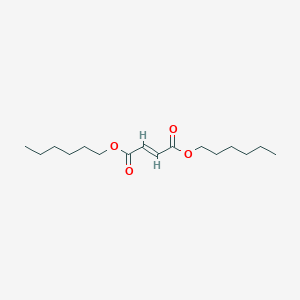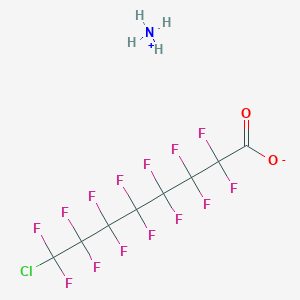
Docosyl acrylate
Übersicht
Beschreibung
Docosyl acrylate is a chemical compound with the molecular formula C25H48O2 . It is a solid at 20°C and has a molecular weight of 380.66 .
Synthesis Analysis
Docosyl acrylate can be synthesized through the process of random copolymerization . For instance, hydrophobic modified poly(acrylamide/octadecyl acrylate) and poly(acrylamide/octadecyl acrylate)-carboxymethyl cellulose hydrogels with high mechanical strength and shape memory properties were synthesized by this method .Molecular Structure Analysis
Docosyl acrylate contains a total of 74 bonds, including 26 non-H bonds, 2 multiple bonds, 23 rotatable bonds, 2 double bonds, and 1 ester (aliphatic) .Chemical Reactions Analysis
In a study, hydrophobic modified poly(acrylamide/octadecyl acrylate) and poly(acrylamide/octadecyl acrylate)-carboxymethyl cellulose hydrogels were synthesized by random copolymerization .Physical And Chemical Properties Analysis
Docosyl acrylate is a solid at 20°C . It has a molecular weight of 380.66 . The compound is white to almost white in color and has a powder to lump appearance . It has a density of 0.865±0.06 g/cm3 . The melting point ranges from 45.0 to 49.0 °C . It is soluble in toluene .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Modification
Docosyl acrylate is widely used in the synthesis of polymers due to its long aliphatic chain which imparts desirable properties to the polymers. It forms homopolymers and copolymers that can be tailored for specific uses .
Applications:- Polymerization can be initiated using techniques like Atom Transfer Radical Polymerization (ATRP), which allows for control over the molecular weight distribution .
Surface Coatings
The long aliphatic chain of Docosyl acrylate contributes to the hydrophobic nature of coatings, making it an excellent choice for water-resistant surface applications.
Applications:- The compound is used in formulations that require curing at moderate temperatures, benefiting from its relatively low melting point of 43-45°C .
Textile Finishing Agents
The compound’s ability to form polymers with low shrinkage and high chemical stability makes it ideal for textile applications.
Applications:- Behenyl acrylate is used in emulsion polymerization processes to create coatings that bond well to natural and synthetic fibers .
Biomedical Applications
Due to its non-toxic nature, Behenyl acrylate finds applications in the biomedical field, particularly in drug delivery systems and tissue engineering.
Applications:Safety and Hazards
Docosyl acrylate can cause skin irritation and serious eye irritation . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and seek medical advice . If it comes in contact with skin, wash immediately with plenty of soap and water . It is also advised to wear suitable protective clothing, gloves, and eye/face protection . In case of a fire, use extinguishing measures suitable for the surroundings .
Wirkmechanismus
Mode of Action:
The mechanism of action involves several steps:
- Polymerization : Behenyl Acrylate can form homopolymers or copolymers with other monomers. These polymers exhibit properties such as chemical stability, hydrophobicity, abrasion resistance, flexibility, and impact strength .
Biochemical Pathways:
Behenyl Acrylate affects various pathways:
- Addition Reactions : Behenyl Acrylate readily undergoes addition reactions with organic and inorganic compounds, making it useful for chemical syntheses .
Pharmacokinetics:
Action Environment:
Environmental factors play a role:
Eigenschaften
IUPAC Name |
docosyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-25(26)4-2/h4H,2-3,5-24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAYCTOSKLIHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25703-24-6 | |
| Record name | Behenyl acrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25703-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2066359 | |
| Record name | Docosyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Docosyl acrylate | |
CAS RN |
18299-85-9 | |
| Record name | Behenyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18299-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, docosyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018299859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docosyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine](/img/structure/B102665.png)
